Cas no 174469-67-1 (2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- 2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 174469-67-1
- EN300-1119139
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- Inchi: 1S/C13H15N3/c1-10-7-13-14-8-12(9-16(13)15-10)11-5-3-2-4-6-11/h2-7,12,14H,8-9H2,1H3
- InChI Key: NHXHBFYZKPOLAH-UHFFFAOYSA-N
- SMILES: N12C(=CC(C)=N1)NCC(C1C=CC=CC=1)C2
Computed Properties
- Exact Mass: 213.126597491g/mol
- Monoisotopic Mass: 213.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.8Ų
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119139-0.05g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1119139-0.1g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1119139-0.25g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1119139-0.5g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1119139-1.0g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 1g |
$1286.0 | 2023-05-24 | ||
| Enamine | EN300-1119139-2.5g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1119139-5.0g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 5g |
$3728.0 | 2023-05-24 | ||
| Enamine | EN300-1119139-10.0g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 10g |
$5528.0 | 2023-05-24 | ||
| Enamine | EN300-1119139-1g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1119139-5g |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-67-1 | 95% | 5g |
$2858.0 | 2023-10-27 |
2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-methyl-6-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS No 174469-67-1: 2-Methyl-6-Phenyl-Pyrazolo[1,5-A]Pyrimidine
The compound with CAS No 174469-67-1, known as 2-methyl-6-phenyl-pyrazolo[1,5-a]pyrimidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazolopyrimidines, which are heterocyclic structures combining pyrazole and pyrimidine rings. The integration of these rings creates a unique chemical environment that offers potential applications in drug design and advanced materials.
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied due to their versatile properties. The substitution pattern in this compound—specifically the methyl group at position 2 and the phenyl group at position 6—plays a crucial role in determining its electronic properties and reactivity. Recent studies have highlighted the importance of such substitution patterns in modulating the molecule's interaction with biological systems, making it a promising candidate for pharmacological applications.
The synthesis of CAS No 174469-67-1 involves a multi-step process that typically begins with the preparation of intermediate heterocycles. Researchers have employed various methodologies, including condensation reactions and cyclization techniques, to achieve high yields and purity. The choice of synthetic pathway often depends on the availability of starting materials and the desired regioselectivity.
In terms of applications, 2-methyl-6-phenyl-pyrazolo[1,5-a]pyrimidine has shown potential in the development of novel pharmaceutical agents. Its structure allows for interactions with key biological targets, such as enzymes and receptors, which are critical in disease pathways. For instance, recent studies have explored its role as a kinase inhibitor, demonstrating its ability to modulate cellular signaling processes.
Beyond pharmacology, this compound has also found relevance in materials science. Its aromaticity and conjugated system make it suitable for use in organic electronics. Researchers have investigated its properties as a component in organic semiconductors and light-emitting diodes (OLEDs), where its electronic characteristics contribute to device performance.
The study of CAS No 174469-67-1 continues to evolve with advancements in computational chemistry and experimental techniques. Computational models have provided deeper insights into its electronic structure and reactivity, while experimental studies have validated these predictions through spectroscopic analysis and electrochemical measurements.
In conclusion, 2-methyl-6-phenyl-pyrazolo[1,5-a]pyrimidine, with CAS No 174469-67-1, stands as a remarkable example of how structural diversity can lead to multifaceted applications in modern chemistry. As research progresses, this compound is expected to unlock new possibilities in drug discovery and material innovation.
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